5-(4-Methylphenyl)piperazin-2-one
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Overview
Description
5-(4-Methylphenyl)piperazin-2-one: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound features a piperazine ring substituted with a 4-methylphenyl group at the 5-position and a carbonyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU.
Ring Opening of Aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes Bearing Amino Groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.
Industrial Production Methods: Industrial production methods for 5-(4-Methylphenyl)piperazin-2-one typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.
Major Products Formed:
Oxidation: 4-Methylbenzoic acid, 4-Methylbenzyl alcohol.
Reduction: 5-(4-Methylphenyl)piperazin-2-ol.
Substitution: 4-Nitro-5-(4-methylphenyl)piperazin-2-one, 4-Halo-5-(4-methylphenyl)piperazin-2-one.
Scientific Research Applications
Chemistry: 5-(4-Methylphenyl)piperazin-2-one is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of compounds with diverse biological activities .
Biology and Medicine: The compound is investigated for its potential as a therapeutic agent. Piperazine derivatives are known for their roles as antihistamines, antipsychotics, antidepressants, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require specific chemical properties imparted by the piperazine ring .
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with various molecular targets such as receptors, enzymes, or ion channels. The piperazine ring is known to modulate pharmacokinetic properties, enhancing the bioavailability and efficacy of drugs .
Comparison with Similar Compounds
4-Methylphenylpiperazine: Similar structure but lacks the carbonyl group at the 2-position.
4-Methoxyphenylpiperazine: Contains a methoxy group instead of a methyl group on the phenyl ring.
4-Bromophenylpiperazine: Substituted with a bromine atom on the phenyl ring.
Uniqueness: 5-(4-Methylphenyl)piperazin-2-one is unique due to the presence of both the 4-methylphenyl group and the carbonyl group at the 2-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(4-methylphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)10-6-13-11(14)7-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDSMQBGOCYBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNC(=O)CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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